

spectroscopic data of 3,5-Dibromo-4-hydroxybenzoic acid (NMR, IR, MS)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3,5-Dibromo-4-hydroxybenzoic acid

Cat. No.: B194446

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An In-depth Technical Guide on the Spectroscopic Data of **3,5-Dibromo-4-hydroxybenzoic acid**

This guide provides a comprehensive overview of the spectroscopic data for **3,5-Dibromo-4-hydroxybenzoic acid**, tailored for researchers, scientists, and professionals in drug development. The document presents quantitative data in structured tables, details experimental protocols, and includes a visual representation of the analytical workflow.

Spectroscopic Data

The following tables summarize the key spectroscopic data for **3,5-Dibromo-4-hydroxybenzoic acid**, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

NMR Spectroscopy

¹H NMR Data[1][2]

Chemical Shift (δ) ppm	Multiplicity	Solvent	Frequency
~8.0	s	DMSO-d ₆	400 MHz

¹³C NMR Data[2][3]

Chemical Shift (δ) ppm	Solvent
Data not explicitly available in search results	DMSO-d ₆

Note: While the search results confirm the existence of ¹³C NMR data for this compound in DMSO-d₆, the specific chemical shifts were not detailed in the provided snippets.

Infrared (IR) Spectroscopy[2][4][5]

Technique	Key Absorptions (cm ⁻¹)
KBr Disc / Nujol Mull	Specific peak values not detailed in search results
Gas Phase	Graphical data available, specific peak values not listed

Mass Spectrometry (MS)[6][7]

Technique	Key m/z Values
Electron Ionization (EI)	296, 279, 294
LC-ESI-ITFT (Negative Mode)	[M-H] ⁻ at 292.8454

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. These are based on standard laboratory practices and information gathered from various sources.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

- Approximately 5-10 mg of **3,5-Dibromo-4-hydroxybenzoic acid** is accurately weighed and dissolved in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

- The solution is transferred to a standard 5 mm NMR tube.
- The tube is capped and carefully inverted several times to ensure a homogenous solution.

Instrumentation and Data Acquisition:

- Instrument: A 400 MHz NMR spectrometer.
- ^1H NMR: The proton NMR spectrum is acquired using a standard pulse sequence. The chemical shifts are referenced to the residual solvent peak of DMSO- d_6 at 2.50 ppm.
- ^{13}C NMR: The carbon-13 NMR spectrum is acquired using a standard pulse sequence with proton decoupling. The chemical shifts are referenced to the solvent peak of DMSO- d_6 at 39.52 ppm.

Infrared (IR) Spectroscopy

Potassium Bromide (KBr) Disc Method:[4]

- Approximately 1-2 mg of **3,5-Dibromo-4-hydroxybenzoic acid** is finely ground with about 100-200 mg of dry, spectroscopic grade KBr using an agate mortar and pestle.
- The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
- The KBr pellet is placed in the sample holder of the IR spectrometer for analysis.

Nujol Mull Method:[4]

- A small amount of the solid sample is ground to a fine powder in an agate mortar.
- A few drops of Nujol (mineral oil) are added, and the mixture is triturated to form a smooth paste (mull).
- The mull is then spread between two salt plates (e.g., NaCl or KBr) for spectral acquisition.

Instrumentation and Data Acquisition:

- Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

- **Data Collection:** The spectrum is typically recorded over the range of 4000-400 cm^{-1} . A background spectrum of the KBr pellet or salt plates is recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Electron Ionization (EI) Mass Spectrometry:

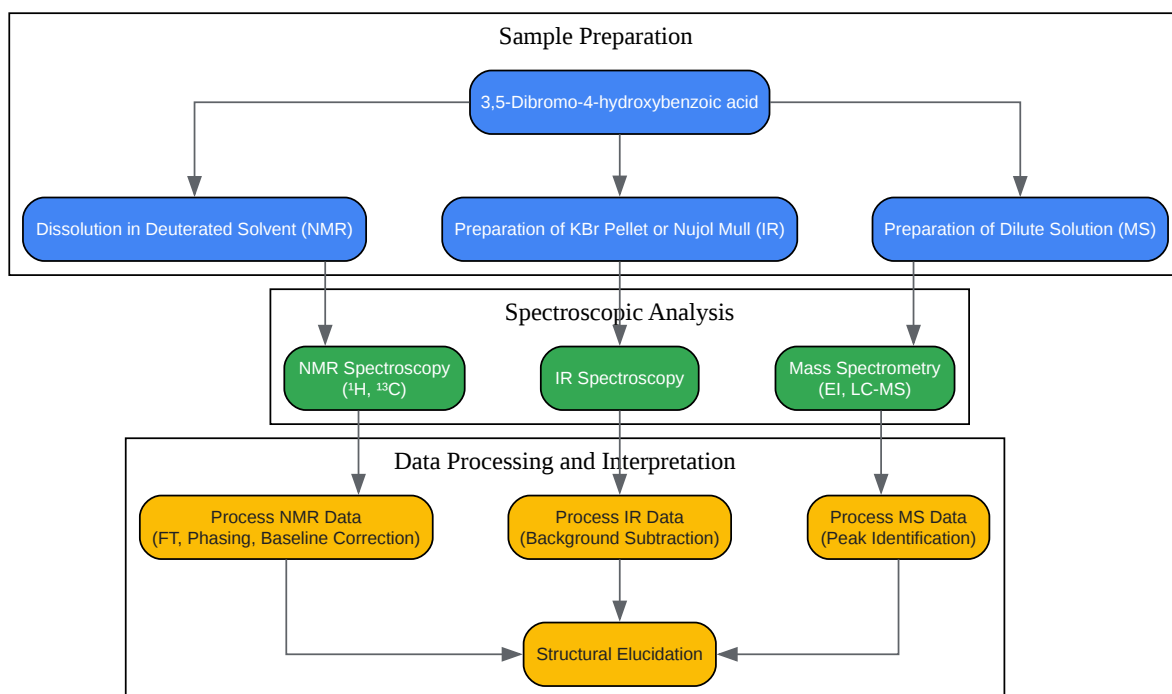
- A small amount of the solid sample is introduced into the mass spectrometer, typically via a direct insertion probe.
- The sample is heated to induce vaporization into the ion source.
- The vaporized molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
- The resulting ions are separated by their mass-to-charge ratio (m/z) and detected.

Liquid Chromatography-Electrospray Ionization (LC-ESI) Mass Spectrometry:

- A dilute solution of the sample is prepared in a suitable solvent (e.g., acetonitrile/water).
- The solution is injected into a liquid chromatograph for separation.^[5]
- The eluent from the LC column is introduced into the ESI source of the mass spectrometer, where the analyte is ionized.
- The ions are then analyzed by the mass spectrometer.

Workflow Visualization

The following diagram illustrates a typical experimental workflow for the spectroscopic analysis of a chemical compound like **3,5-Dibromo-4-hydroxybenzoic acid**.



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Caption: Experimental workflow for spectroscopic analysis.

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